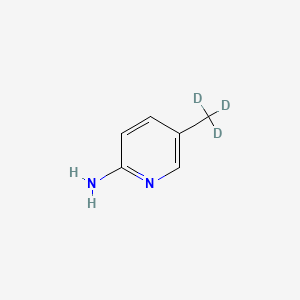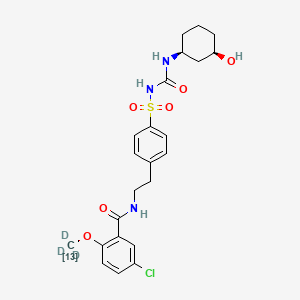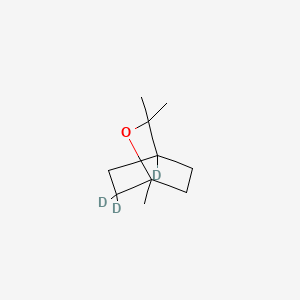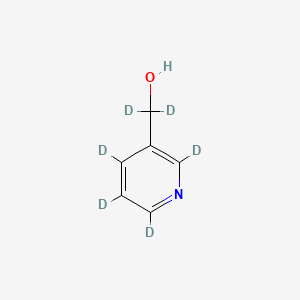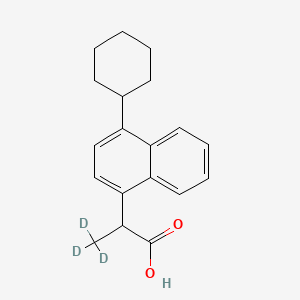
Vedaprofen-d3
Übersicht
Beschreibung
Vedaprofen-d3 is the deuterium labeled version of Vedaprofen . It’s a COX-1 selective nonsteroidal anti-inflammatory agent (NSAID) used for serum TxB2 and exudate PGE2 inhibition . It also acts as an Escherichia coli (E. coli) sliding clamp (SC) inhibitor with an IC50 of 222 μM .
Molecular Structure Analysis
The molecular formula of Vedaprofen-d3 is C19H19D3O2 . The compound has a molecular weight of 285.40 . The SMILES string representation is [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13 .
Physical And Chemical Properties Analysis
Vedaprofen-d3 is an analytical standard with a molecular weight of 285.40 and a molecular formula of C19H19D3O2 . It’s typically stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Vedaprofen (Quadrisol) does not negatively impact the quality or freezability of stallion semen, indicating its safety for use in breeding stallions (Janett et al., 2005).
In dogs, vedaprofen demonstrates rapid absorption, high bioavailability, and does not accumulate in plasma following repeated oral administration. Its pharmacokinetics also reveal enantioselective properties, with the R(-) enantiomer predominating in plasma (Hoeijmakers et al., 2005).
Vedaprofen is as effective as ketoprofen for postoperative pain control in dogs undergoing maxillectomy or mandibulectomy, without showing any preventive analgesic effect (Fantoni et al., 2015).
In healthy cats, 14-day oral administration of vedaprofen does not cause adverse effects on renal function, hematological, or serum biochemical variables, suggesting its safety for short-term use (Khwanjai et al., 2012).
Vedaprofen produces significant inhibition of serum thromboxane B2 synthesis in ponies, indicating its effectiveness in managing acute nonimmune inflammation (Lees et al., 1999).
Vedaprofen shows antipyretic and analgesic efficacy in cats with upper respiratory tract disease or following ovariohysterectomy, suggesting its broader applicability in feline medicine (Lopez et al., 2007).
Combined treatment of vedaprofen and tramadol provides more effective postoperative analgesia and prevents hyperalgesia compared to their individual use in cats undergoing ovariohysterectomy (Brondani et al., 2009).
Vedaprofen and meloxicam are both efficacious and well-tolerated in dogs with musculoskeletal pain and inflammation (Nell et al., 2002).
Wirkmechanismus
Target of Action
Vedaprofen-d3, a deuterium-labeled version of Vedaprofen, primarily targets the cyclo-oxygenase enzyme system . This system plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Vedaprofen-d3 acts by inhibiting the cyclo-oxygenase enzyme system . This inhibition results in a reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and analgesic effects . Vedaprofen-d3 is also reported to inhibit the Escherichia coli sliding clamp, a protein essential for DNA replication .
Biochemical Pathways
It is known that the compound’s action on the cyclo-oxygenase enzyme system disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation, so their reduction can have downstream effects on these processes .
Pharmacokinetics
Vedaprofen-d3 displays enantioselective pharmacokinetics, with plasma concentrations of the R(-) enantiomer exceeding those of S(+) vedaprofen . The plasma concentration ratio, R:S, increases over time, and the plasma mean area under the curve (AUC) values for the R(-) and S(+) enantiomers are significantly different . These properties may impact the bioavailability of Vedaprofen-d3.
Result of Action
The primary result of Vedaprofen-d3’s action is the reduction of inflammation and relief of pain associated with musculo-skeletal disorders and soft tissue lesions . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and pain sensation .
Action Environment
The action, efficacy, and stability of Vedaprofen-d3 can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status and the presence of other medications . .
Safety and Hazards
Vedaprofen-d3 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth and seek immediate medical attention .
Eigenschaften
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676194 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185054-34-5 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1185054-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




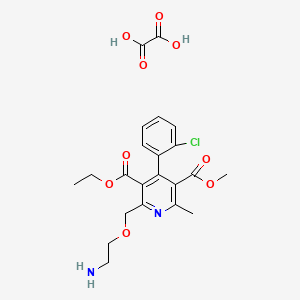
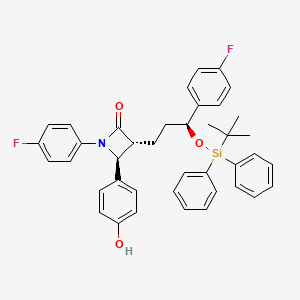
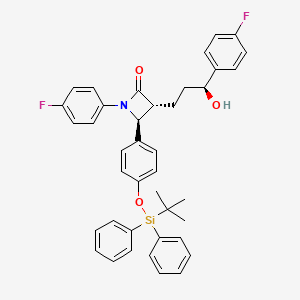

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
